

ML385: A Technical Guide to its Role in Modulating Oxidative Stress Pathways

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Compound of Interest

Compound Name: ML380

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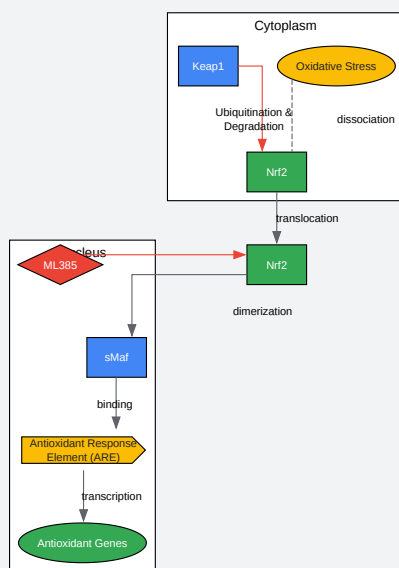
This in-depth technical guide provides a comprehensive overview of ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2). We delve into its core mechanism of action, its impact on oxidative stress pathways, and its potential therapeutic applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Core Mechanism of Action: Direct Nrf2 Inhibition

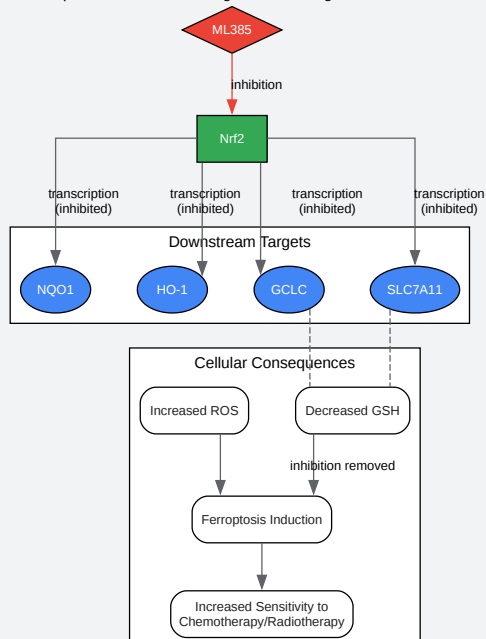
ML385 functions as a direct inhibitor of Nrf2, a master regulator of the cellular antioxidant response.^{[1][2][3]} Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.^[4] In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.^[4] This transcriptional activation leads to the production of a suite of antioxidant and detoxification enzymes.

ML385 disrupts this protective pathway by directly binding to the Neh1 domain of Nrf2.^{[5][6][7]} This binding event interferes with the formation of the Nrf2-sMaf protein complex, which is essential for ARE binding and subsequent gene transcription.^{[7][8]} The inhibition of Nrf2's transcriptional activity by ML385 has been demonstrated to have an IC₅₀ of 1.9 μ M.^{[1][2][3]}

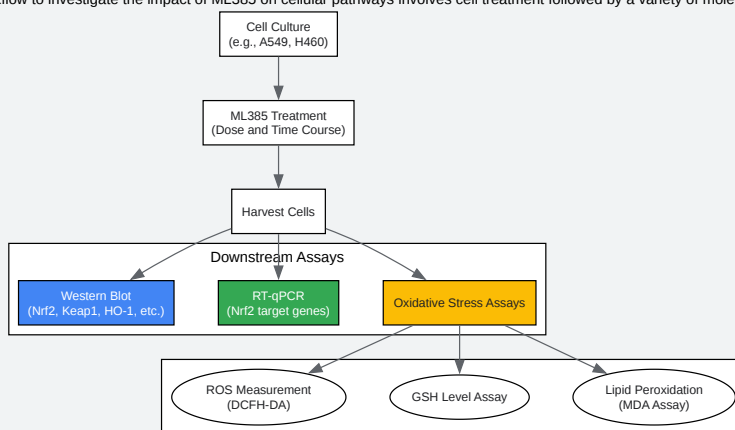
ML385 directly binds to the Neh1 domain of Nrf2 in the nucleus, preventing its interaction with sMaf and subsequent binding to the ARE, thereby inhibiting the transcription of antioxidant genes.



ML385-mediated Nrf2 inhibition leads to decreased expression of antioxidant genes, resulting in increased oxidative stress and sensitization to cancer therapies.



A typical experimental workflow to investigate the impact of ML385 on cellular pathways involves cell treatment followed by a variety of molecular and biochemical assays.



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